molecular formula C20H26N2O3S2 B11270627 5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

Cat. No.: B11270627
M. Wt: 406.6 g/mol
InChI Key: AZBIZHMVKTZKTA-UHFFFAOYSA-N
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Description

5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The piperidine ring can be introduced via a nucleophilic substitution reaction, and the trimethylphenyl group can be added through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trimethylphenyl group can influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable free radical used in oxidation reactions.

    N-(2,4,6-Trimethylphenyl)thiophene-2-sulfonamide: Similar structure but lacks the piperidine ring.

    Piperidine derivatives: A broad class of compounds with various pharmacological activities.

Uniqueness

5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, sulfonamide group, and trimethylphenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C20H26N2O3S2/c1-14-11-15(2)20(16(3)12-14)21-27(24,25)19-8-7-17(26-19)13-18(23)22-9-5-4-6-10-22/h7-8,11-12,21H,4-6,9-10,13H2,1-3H3

InChI Key

AZBIZHMVKTZKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(S2)CC(=O)N3CCCCC3)C

Origin of Product

United States

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